An In-Depth Technical Guide to Methyl 5-Fluoroindole-3-acetate
An In-Depth Technical Guide to Methyl 5-Fluoroindole-3-acetate
CAS Number: 497258-29-4
Introduction: The Strategic Importance of Fluorinated Indoles in Modern Drug Discovery
The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmaceutical agents with a broad spectrum of biological activities.[1] The strategic incorporation of fluorine atoms into the indole ring system has emerged as a powerful tool in medicinal chemistry to modulate the physicochemical and pharmacological properties of these molecules. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets. These modifications often translate into enhanced therapeutic efficacy, improved pharmacokinetic profiles, and novel mechanisms of action.
This technical guide focuses on Methyl 5-fluoroindole-3-acetate, a fluorinated indole derivative of significant interest to researchers in drug development. We will delve into its chemical properties, synthesis, spectroscopic characterization, and its role as a key building block and potential therapeutic agent, particularly in the context of cancer research. This document is intended to serve as a comprehensive resource for scientists and researchers, providing both foundational knowledge and practical insights into the utilization of this versatile compound.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective application in research and development.
Core Properties
| Property | Value | Source |
| CAS Number | 497258-29-4 | [2] |
| Molecular Formula | C₁₁H₁₀FNO₂ | [3] |
| Molecular Weight | 207.20 g/mol | [3] |
| Appearance | Off-white to pale yellow crystalline powder | [4] |
| Storage | Store at 2-8°C in a dark place under an inert atmosphere | [4] |
Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous identification and characterization of Methyl 5-fluoroindole-3-acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Methyl 5-fluoroindole-3-acetate, the molecular ion peak [M]+ would be expected at m/z 207.20.
Synthesis and Chemical Reactivity
The synthesis of Methyl 5-fluoroindole-3-acetate can be approached through several strategic routes, primarily involving the construction of the 5-fluoroindole core followed by the introduction of the acetate side chain and subsequent esterification.
Synthetic Pathways
A common and efficient method for the synthesis of Methyl 5-fluoroindole-3-acetate involves the Fischer-Speier esterification of 5-fluoroindole-3-acetic acid.[6] This acid-catalyzed reaction is a cornerstone of organic synthesis for the preparation of esters.[7]
Conceptual Synthesis Workflow:
Caption: A conceptual workflow for the synthesis of Methyl 5-fluoroindole-3-acetate.
Detailed Experimental Protocol: Fischer-Speier Esterification of 5-Fluoroindole-3-acetic Acid
This protocol describes a general procedure for the acid-catalyzed esterification of 5-fluoroindole-3-acetic acid to its corresponding methyl ester.[8]
Materials:
-
5-Fluoroindole-3-acetic acid (CAS 443-73-2)[5]
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)[9]
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-fluoroindole-3-acetic acid (1.0 eq) in an excess of anhydrous methanol. The methanol acts as both a reactant and the solvent, driving the equilibrium towards the product.
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the stirring solution. The addition is exothermic and should be done with caution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 2-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water in a separatory funnel.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 5-fluoroindole-3-acetate.
-
-
Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure ester.
Reactivity of the 5-Fluoroindole Core
The reactivity of the 5-fluoroindole nucleus is a key consideration in its synthetic utility. The electron-withdrawing nature of the fluorine atom can influence the regioselectivity of electrophilic substitution reactions. Generally, electrophilic attack is favored at the C3 position of the indole ring.[10]
Applications in Drug Discovery and Development
The primary interest in Methyl 5-fluoroindole-3-acetate stems from its close relationship to 5-fluoroindole-3-acetic acid, which has been investigated as a prodrug for targeted cancer therapy.[2][11]
Prodrug Strategy for Cancer Therapy
The underlying principle involves the enzymatic activation of the prodrug to a cytotoxic species specifically at the tumor site. 5-Fluoroindole-3-acetic acid can be oxidized by peroxidases, such as horseradish peroxidase (HRP), to form highly reactive and cytotoxic intermediates.[11] This targeted activation is a promising strategy to enhance the therapeutic index of anticancer agents by minimizing systemic toxicity.
Proposed Mechanism of Action:
Caption: Proposed bioactivation pathway of 5-fluoroindole-3-acetic acid.
Methyl 5-fluoroindole-3-acetate can serve as a more lipophilic precursor to the active carboxylic acid, potentially leading to improved cell permeability and bioavailability. In vivo, esterases can hydrolyze the methyl ester to release the active 5-fluoroindole-3-acetic acid.
As a Synthetic Intermediate
Beyond its potential as a prodrug, Methyl 5-fluoroindole-3-acetate is a valuable intermediate for the synthesis of more complex indole-based compounds.[12] The ester functionality can be readily modified, and the indole ring can be further functionalized to generate a library of derivatives for screening against various biological targets.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling Methyl 5-fluoroindole-3-acetate.
Hazard Identification:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. A dust mask may be appropriate for handling the solid.
-
Skin and Body Protection: Laboratory coat.
Conclusion and Future Perspectives
Methyl 5-fluoroindole-3-acetate stands as a compound of significant interest at the intersection of synthetic chemistry and drug discovery. Its fluorinated indole core provides a versatile platform for the development of novel therapeutic agents, particularly in the realm of oncology. The prodrug strategy based on its corresponding carboxylic acid highlights an innovative approach to targeted cancer therapy.
Future research will likely focus on several key areas:
-
Optimization of Synthesis: Developing more efficient and scalable synthetic routes to Methyl 5-fluoroindole-3-acetate and its derivatives.
-
Elucidation of Biological Activity: Conducting comprehensive in vitro and in vivo studies to fully characterize the pharmacological profile of the methyl ester itself and compare its efficacy to the parent carboxylic acid.
-
Development of Novel Derivatives: Utilizing Methyl 5-fluoroindole-3-acetate as a scaffold to synthesize new classes of indole-based compounds with diverse biological activities.
The continued exploration of fluorinated indoles, with Methyl 5-fluoroindole-3-acetate as a prime example, holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.
References
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Folkes, L. K., Greco, O., Dachs, G. U., L-D., C., & Wardman, P. (2002). 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy. Biochemical Pharmacology, 63(2), 265–272. [Link]
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DiVA. (n.d.). Synthesis of 5-Fluoroindole-5-13C. [Link]
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Wikipedia. (2023). Fischer–Speier esterification. [Link]
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MDPI. (2022). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 27(19), 6299. [Link]
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Patexia. (2009). Indole acetic acid derivatives and their use as pharmaceutical agents. [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
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Reddit. (2023). 5-fluoroindole reactivity. [Link]
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J&K Scientific LLC. (2025). Fischer Esterification. [Link]
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University of Windsor. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
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MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Catalysts, 14(12), 931. [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. [Link]
- Google Patents. (n.d.). Synthetic method of substituted indole-3-acetic acid.
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NIH. (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl). [Link]
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MDPI. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6300. [Link]
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NIH. (2018). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Tropical Journal of Pharmaceutical Research, 17(5), 899-906. [Link]
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DiVA. (n.d.). Synthesis of 5-Fluoroindole-5-13C. [Link]
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NIH. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceutical Sciences, 28(2), 241-253. [Link]
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